1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine

S1P1 Agonist Building Block Regiospecific Synthesis

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine (CAS 1239785-99-9, HCl salt) is a heterocyclic amine building block consisting of a cyclohexanamine core linked at the 1-position to a 3-phenyl-1,2,4-oxadiazole ring. Its canonical SMILES (Cl.NC1(C2=NC(C3=CC=CC=C3)=NO2)CCCCC1) confirms a regiospecific connectivity that is functionally distinct from other oxadiazole regioisomers (e.g., 1,3,4-oxadiazoles) and positional variants.

Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
Cat. No. B12513737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine
Molecular FormulaC14H17N3O
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)N
InChIInChI=1S/C14H17N3O/c15-14(9-5-2-6-10-14)13-16-12(17-18-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,15H2
InChIKeyJAQWATMMNBWIPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine: A Regiospecific S1P1 Agonist Building Block – Procurement & Selection Guide


1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine (CAS 1239785-99-9, HCl salt) is a heterocyclic amine building block consisting of a cyclohexanamine core linked at the 1-position to a 3-phenyl-1,2,4-oxadiazole ring . Its canonical SMILES (Cl.NC1(C2=NC(C3=CC=CC=C3)=NO2)CCCCC1) confirms a regiospecific connectivity that is functionally distinct from other oxadiazole regioisomers (e.g., 1,3,4-oxadiazoles) and positional variants . This compound serves as an advanced intermediate in the synthesis of S1P1 receptor agonists, where the primary amine group acts as a critical synthetic handle for further derivatization into pharmacologically active prodrugs [1]. Its structural features are deliberately embedded within the Markush formulae of patents covering potent S1P1-directed immunomodulators, establishing it as a purposeful, rather than generic, chemical tool [1].

Why Generic 1,2,4-Oxadiazole or Cyclohexylamine Analogs Cannot Substitute for This Precise Building Block


Substituting this compound with a generic 1,2,4-oxadiazole or a simple cyclohexylamine fails because the specific regio- and positional connectivity defines its utility in patent-protected S1P1 agonist programs. The 5-(1-aminocyclohexyl)-3-phenyl-1,2,4-oxadiazole scaffold is not interchangeable with regioisomers such as 5-phenyl-3-substituted variants or the constitutionally isomeric 1,3,4-oxadiazole series, which exhibit different reactivity at the amine handle and altered metabolic liability [1]. Even within analogous 3-phenyl-1,2,4-oxadiazoles, changes to the cycloalkyl ring size (e.g., cyclopentyl) or alteration of the amine attachment point (e.g., 4-aminocyclohexyl versus 1-cyclohexylamine) produce distinct three-dimensional orientations that dramatically affect downstream SAR and target selectivity, particularly for S1P1 versus S1P3 receptor engagement [2]. Using a structurally similar but not identical building block risks generating inactive or promiscuous final compounds, rendering procurement precision essential.

Quantitative Differentiation Evidence for 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine


Regiospecific Connectivity Defines Utility as a Patent-Scoped S1P1 Agonist Intermediates Versus Isomeric Cyclohexylamines

The target compound's 1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine connectivity places the primary amine directly on the cyclohexyl ring alpha to the oxadiazole, generating a quaternary center. This is structurally mandated by the Markush formula (I) in WO-2012012477-A1, where R1 and R2 together form a cyclic group—specifically a cyclohexyl ring—attached to a carbon that is directly linked to the oxadiazole's 5-position [1]. In contrast, the commercially available analog 'Cyclohexanamine, 4-(1,2,4-oxadiazol-5-yl)-' (CAS 1384430-51-6) positions the amine at the 4-position of the cyclohexyl ring. This results in a secondary amine attachment, which significantly alters the pKa and steric environment of the reactive handle used for amide coupling or reductive amination in later synthetic steps. The patent specifically defines the required connectivity, making the target compound essential for fidelity to disclosed structure-activity relationships [1].

S1P1 Agonist Building Block Regiospecific Synthesis

Oxadiazole Regioisomer (1,2,4- vs. 1,3,4-) Differentiation Alters Metabolic Stability and H-Bonding Geometry

The 1,2,4-oxadiazole ring in the target compound is inherently more resistant to hydrolytic ring-opening than the 1,3,4-oxadiazole isomer, a property relevant to both synthesis robustness and the metabolic stability of derived active pharmaceutical ingredients [1]. The oxygen and nitrogen atom arrangement in 1,2,4-oxadiazoles creates a different hydrogen-bond acceptor profile compared to 1,3,4-oxadiazoles. For example, the regioisomer '5-cyclohexylamino-3-phenyl-1,2,4-oxadiazole' (CAS 109879-46-1) contains the same molecular formula (C14H17N3O) but links the amine to the oxadiazole through an N-cyclohexyl (N-C bond) rather than a C-C bond from the cyclohexyl ring to the oxadiazole 5-position. This N-cyclohexyl compound is a completely different chemical entity with distinct reactivity and biological activity profiles, as it lacks the quaternary carbon center and introduces a basic NH group adjacent to the oxadiazole ring. The target compound is thus specifically required when the synthetic route or patent strategy demands a carbon-linked, non-basic cyclohexyl-amine handle [2].

Heterocycle Chemistry Regioisomer Stability Medicinal Chemistry Building Blocks

Predicted Physicochemical Property Differentiation from Non-Phenyl Oxadiazole Building Blocks

The target compound's measured LogP of 3.18 and fraction sp3 (Fsp3) of 0.43 position it as a moderately lipophilic fragment with balanced planarity, favorable for blood-brain barrier penetration or lymphatic distribution, which is critical for S1P1 immunomodulators [1]. These values differ from simpler oxadiazole-cyclohexylamine building blocks lacking the 3-phenyl substituent. For instance, 'Cyclohexanamine, 4-(1,2,4-oxadiazol-5-yl)-' (CAS 1384430-51-6) lacks the phenyl ring at the oxadiazole 3-position, which would result in a predicted LogP approximately 1.5-2 units lower, significantly altering its partitioning behavior in biological assays. The phenyl substitution also provides essential pi-stacking capability for aromatic residues within the S1P1 binding pocket, an interaction absent in alkyl-substituted analogs.

LogP Property Forecasting Fragment-Based Design

High-Yield Application Scenarios for 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine Procurement


Synthesis of Bristol-Myers Squibb S1P1 Agonist Analogues (WO-2012012477-A1)

This building block is indispensable for preparing analogues within the 3-phenyl-1,2,4-oxadiazole S1P1 agonist series. Its 1-cyclohexylamine core enables direct installation of the prodrug-essential phosphonate or amino-acid motifs required for lymphocyte sequestration activity. Procurement ensures fidelity to the exemplified patent chemistry [1].

Fragment-Based Drug Discovery (FBDD) Targeting G Protein-Coupled Receptors

The compound's balanced LogP (3.18) and Fsp3 (0.43) make it an ideal low-molecular-weight fragment for exploring GPCR interactions, particularly S1P1. Its primary amine can be directly screened or used as a robust anchor point for parallel library synthesis to optimize binding kinetics .

Regiospecific Intermediate for Covalent Inhibitor or PROTAC Linker Design

The quaternary carbon bearing the amine provides a rigid, sterically defined exit vector that is not attainable with conventional 4-aminocyclohexyl linkers. This geometric precision is critical when designing bifunctional degraders (PROTACs) or covalent inhibitors where linker length and angle influence ternary complex formation and target selectivity .

Quote Request

Request a Quote for 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.